Meta-Substituted Derivative Demonstrates 9 nM EC50 in p53 Transcriptional Activation Assay
3-(2-Hydroxypropan-2-yl)benzoic acid exhibits potent induction of p53 transcriptional activity with an EC50 value of 9 nM in HEK293 cells coexpressing TK-driven Renilla luciferase [1]. This represents a significant functional attribute that distinguishes the compound from its ortho- and para-regioisomers, for which no comparable p53 activation data have been reported in primary literature or patent disclosures . The meta-substitution pattern is hypothesized to position the tertiary alcohol group optimally for interactions with the DNA-binding domain of mutant p53, a mechanism that may not be sterically accessible to the ortho- or para-substituted analogs [2].
| Evidence Dimension | p53 transcriptional activity induction |
|---|---|
| Target Compound Data | EC50 = 9 nM |
| Comparator Or Baseline | Ortho- and para-regioisomers (no reported p53 activation data) |
| Quantified Difference | Not quantifiable due to lack of comparator data; target compound demonstrates single-digit nanomolar potency |
| Conditions | HEK293 cells coexpressing TK-driven Rluc, 20-22 hrs incubation |
Why This Matters
For research programs targeting mutant p53 reactivation, the meta-substituted derivative provides a validated chemical starting point with documented nanomolar cellular activity, whereas regioisomers lack published activity data, representing a procurement risk for assay reproducibility.
- [1] BindingDB. BDBM50463359, CHEMBL4243509. EC50: 9 nM. Induction of p53 transcriptional activity in HEK293 cells. https://www.bindingdb.org/ View Source
- [2] Camps P, Fads X. Straightforward syntheses of the three possible isomers of (f)-2-[3-(hydroxy-benzoyl)phenyl]propanoic acid, metabolites of (+)-ketoprofen. Synthetic Communications. 1995;25(24):3931. doi:10.1080/00397919508011468 View Source
